molecular formula C13H17BrN2O2 B3045652 tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1111637-66-1

tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B3045652
CAS RN: 1111637-66-1
M. Wt: 313.19
InChI Key: CJZVQZYRIKGSRJ-UHFFFAOYSA-N
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Description

“tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound with the molecular formula C13H17BrN2O2 . It is stored in a dry, cool, and well-ventilated place .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BrN2O2/c1-8-7-16(12(17)18-13(2,3)4)11-10(8)5-9(14)6-15-11/h5-6,8H,7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.19 . It is a solid at room temperature .

Scientific Research Applications

Hybrid Catalysts in Synthesis The compound serves as a precursor for the synthesis of pyranopyrimidine scaffolds, which are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research highlights the use of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for the efficient synthesis of these scaffolds. This approach is seen as a significant advancement for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Environmental Behavior and Fate While not directly about tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, studies on similar compounds, such as methyl tert‐butyl ether (MTBE), provide insights into the environmental behavior and fate of organo-oxygenate compounds. These compounds show significant solubility in water and a tendency to resist biodegradation, posing challenges for environmental remediation (Squillace, Pankow, Korte, & Zogorski, 1997).

Polymer Membrane Applications Research into MTBE, a related organo-oxygenate, has led to advancements in polymer membrane technology for the purification of fuel additives. This demonstrates the broader industrial applications of such compounds in improving fuel performance and reducing emissions, through methods such as pervaporation for separating azeotropic mixtures (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).

Decomposition in Cold Plasma Reactors The decomposition of MTBE, a similar ether compound, in cold plasma reactors suggests potential environmental remediation applications. This process involves converting MTBE into less harmful substances, highlighting the utility of plasma technology in addressing pollution from ether compounds (Hsieh, Tsai, Chang, & Tsao, 2011).

Biodegradation Insights Research on the microbial degradation of MTBE provides insights into the biodegradation pathways and challenges of ether compounds in the subsurface. Understanding the biodegradation mechanisms of similar compounds can inform strategies for mitigating environmental contamination (Schmidt, Schirmer, Weiss, & Haderlein, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 5-bromo-3-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-8-7-16(12(17)18-13(2,3)4)11-10(8)5-9(14)6-15-11/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZVQZYRIKGSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C1C=C(C=N2)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126493
Record name 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111637-66-1
Record name 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111637-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Reactant of Route 2
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Reactant of Route 3
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Reactant of Route 4
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Reactant of Route 5
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Reactant of Route 6
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

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